1-(Butylsulfanyl)-3-chloropropan-2-ol
Description
1-(Butylsulfanyl)-3-chloropropan-2-ol is a chloro-hydroxypropanol derivative featuring a butylsulfanyl (-S-C₄H₉) group at position 1, a hydroxyl (-OH) group at position 2, and a chlorine atom at position 3 of the propane backbone. This compound is characterized by its sulfur-containing substituent, which distinguishes it from oxygen- or nitrogen-bearing analogs.
The compound’s molecular formula is inferred as C₇H₁₅ClOS, with a molecular weight of 182.52 g/mol (calculated from substituents).
Properties
CAS No. |
18915-87-2 |
|---|---|
Molecular Formula |
C7H15ClOS |
Molecular Weight |
182.71 g/mol |
IUPAC Name |
1-butylsulfanyl-3-chloropropan-2-ol |
InChI |
InChI=1S/C7H15ClOS/c1-2-3-4-10-6-7(9)5-8/h7,9H,2-6H2,1H3 |
InChI Key |
OUMUXJOBEAQFSA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSCC(CCl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Butylsulfanyl)-3-chloropropan-2-ol can be synthesized through a multi-step process involving the reaction of 3-chloropropan-2-ol with butylthiol. The reaction typically requires a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of 1-(Butylsulfanyl)-3-chloropropan-2-ol may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-(Butylsulfanyl)-3-chloropropan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloropropanol moiety can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate are employed under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: 1-(Butylsulfanyl)-3-propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Butylsulfanyl)-3-chloropropan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial activity.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(Butylsulfanyl)-3-chloropropan-2-ol involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The chloropropanol moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares 1-(butylsulfanyl)-3-chloropropan-2-ol with five analogs differing in substituents at position 1:
Key Observations:
- Substituent Effects on Lipophilicity: The butylsulfanyl group confers moderate lipophilicity, intermediate between the polar butoxy (-O-C₄H₉) and highly lipophilic biphenyl substituents.
- Molecular Weight and Solubility : Bulkier substituents (e.g., biphenyl, carbazolyloxy) increase molecular weight and reduce aqueous solubility, necessitating solvents like acetonitrile for handling .
Biological Activity
1-(Butylsulfanyl)-3-chloropropan-2-ol is a compound of interest in pharmaceutical chemistry due to its potential biological activities and applications as an intermediate in drug synthesis. This article explores its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
1-(Butylsulfanyl)-3-chloropropan-2-ol, with the CAS number 18915-87-2, features a butyl sulfanyl group attached to a chloropropanol backbone. Its structural formula can be represented as follows:
This compound is recognized for its thioether functionality, which is significant in various chemical interactions, particularly in coordination chemistry involving metal alkoxides .
Biological Activity
Pharmaceutical Applications
1-(Butylsulfanyl)-3-chloropropan-2-ol serves as an intermediate in the synthesis of various pharmaceuticals. Its thioether group allows for unique reactivity patterns that can lead to the development of biologically active molecules. Research indicates that compounds containing thioether functionalities often exhibit enhanced biological activities compared to their non-thioether counterparts .
Case Studies and Research Findings
- Antimicrobial Activity : Preliminary studies suggest that thioether-containing compounds can exhibit antimicrobial properties. For instance, a study on similar thioether derivatives indicated significant antibacterial activity against various pathogens, highlighting the potential of 1-(butylsulfanyl)-3-chloropropan-2-ol in developing new antimicrobial agents .
- Inhibition of Protein Interactions : Research has shown that compounds with similar structures can inhibit critical protein interactions involved in disease pathways. For example, derivatives of chloropropanol have been studied for their ability to inhibit the interaction between Ras and Sos proteins, which are implicated in cancer progression . This suggests that 1-(butylsulfanyl)-3-chloropropan-2-ol may also possess similar inhibitory effects.
- Synthesis of β-blockers : A notable application of related compounds is their role as precursors in the synthesis of β-blockers, which are essential in treating cardiovascular diseases. The ability to modify the butylsulfanyl group can lead to variations that enhance the pharmacological profile of these drugs .
Data Table: Biological Activities and Applications
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Thioether derivatives | Significant antibacterial activity |
| Protein Interaction | Chloropropanol derivatives | Inhibition of Ras-Sos interaction |
| Drug Synthesis | β-blocker precursors | Potential for cardiovascular treatments |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
